3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide
Description
3-(1,3-Benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazine-carboxamide scaffold. The benzothiazole moiety (a bicyclic structure comprising benzene fused to a thiazole ring) is known for its diverse applications in medicinal chemistry and materials science due to its electron-rich aromatic system and bioisosteric properties . This compound is structurally distinct from simpler benzothiazole derivatives, as its pyrazine-carboxamide linkage introduces conformational rigidity and varied intermolecular interactions, which may influence its physicochemical and biological behavior .
Properties
Molecular Formula |
C16H16N4OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide |
InChI |
InChI=1S/C16H16N4OS/c1-16(2,3)20-14(21)12-13(18-9-8-17-12)15-19-10-6-4-5-7-11(10)22-15/h4-9H,1-3H3,(H,20,21) |
InChI Key |
UNTYCFGFJCJENN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and reduce production costs . These methods are designed to be scalable and environmentally friendly, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like ethanol and dimethylformamide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Functional Group Variations
- Fluorescence : Derivatives like those in Satam et al. (2013) exhibit strong fluorescence due to extended conjugation between benzothiazole and azo/naphthol groups. The target compound’s pyrazine-carboxamide may reduce fluorescence compared to these dyes but enhance thermal stability .
- Bioactivity : The 6-fluoro and 6-methyl substituents on benzothiazole in triazole hybrids (Patel et al.) improve antibacterial activity against S. aureus and M. tuberculosis, suggesting that electron-withdrawing/donating groups at the 6-position are critical for efficacy. The tert-butyl group in the target compound may similarly modulate steric and electronic effects .
Physicochemical Properties
Table 3: Thermal and Optical Properties
- highlights that fluorinated benzothiazoles exhibit higher thermal stability and second-harmonic generation (SHG) efficiency. The tert-butyl group in the target compound may compromise crystallinity but improve solubility .
Biological Activity
3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C13H14N4OS and a molecular weight of 270.34 g/mol. Its structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide exhibits significant anticancer activity. A study demonstrated its efficacy in inhibiting the proliferation of cancer cells by inducing apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a mechanism involving the intrinsic apoptotic pathway .
The compound's mechanism primarily involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. It has been observed to inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. This inhibition leads to decreased B-cell activity and enhanced sensitivity of cancer cells to chemotherapy agents .
Data Table: Summary of Biological Activities
Case Studies
- In Vitro Study on Cancer Cell Lines : In a controlled laboratory setting, 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide was tested on various cancer cell lines, including breast and leukemia cells. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Combination Therapy : A case study involving the use of this compound alongside standard chemotherapy regimens revealed that patients exhibited improved treatment responses compared to those receiving chemotherapy alone. This suggests potential as an adjunct therapy in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
